molecular formula C20H14F4N2O2 B2787973 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946246-22-6

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2787973
CAS No.: 946246-22-6
M. Wt: 390.338
InChI Key: VOMMZBURMYIKOE-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-derived carboxamide characterized by a fluorinated benzyl group at position 1 and a trifluoromethyl-substituted aniline moiety at position 3. Its structure combines electron-withdrawing groups (fluorine, trifluoromethyl) that may enhance metabolic stability and binding affinity to hydrophobic protein pockets .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-15-7-3-13(4-8-15)12-26-11-1-2-17(19(26)28)18(27)25-16-9-5-14(6-10-16)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMMZBURMYIKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a ligand for binding studies with proteins and enzymes.

    Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison:

Substituent Variations on the Dihydropyridine Core

  • Compound A : 1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (PubChem CID: N/A)
    • Key Differences :
  • Fluorine substitution at the 3-position of the benzyl group (vs. 4-position in the target compound).
  • 4-Methoxyphenyl group (electron-donating) replaces the 4-trifluoromethylphenyl (electron-withdrawing).
    • Implications :
  • The methoxy group may reduce metabolic stability compared to trifluoromethyl but improve solubility.
  • Positional isomerism of fluorine could alter steric interactions with target proteins .

Deuterium-Enriched Quinoline Analogs

  • Compound B: Deuterium-enriched 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide Key Differences:
  • Quinoline core replaces the dihydropyridine scaffold.
  • Additional deuterium atoms at specific positions enhance metabolic stability.
    • Implications :
  • Deuteriation slows CYP450-mediated degradation, increasing half-life.
  • Quinoline’s planar structure may improve DNA intercalation or topoisomerase inhibition, as seen in anticancer studies .

Thioether-Functionalized Dihydropyridines

  • Compound C: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Key Differences:
  • Thioether linkage and cyano group introduce distinct electronic and steric profiles.
  • Implications:
  • Thioether groups may confer redox activity or metal-binding capacity.
  • Cyano and furyl moieties could modulate selectivity for calcium channels or kinases .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Dihydropyridine Dihydropyridine Quinoline Dihydropyridine
Substituent 1 4-Fluorobenzyl 3-Fluorobenzyl Deuterated methyl 2-Methoxyphenyl
Substituent 2 4-Trifluoromethylphenyl 4-Methoxyphenyl 4-Trifluoromethylphenyl 4-Methoxyphenyl-oxoethylthio
Electron Effects Strongly electron-withdrawing Mixed (donor/acceptor) Electron-withdrawing Electron-withdrawing (CN)
Reported Activity N/A (theoretical) Kinase inhibition (hypothetical) Anticancer (in vitro) Calcium channel modulation

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to Compound A’s methoxy group .
  • Target Selectivity: The dihydropyridine core may favor interactions with voltage-gated ion channels, whereas Compound B’s quinoline scaffold aligns with topoisomerase inhibitors .

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